molecular formula C17H15BrN4S B12136261 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12136261
M. Wt: 387.3 g/mol
InChI Key: NWOCERNEOZGPIO-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group, a prop-2-enyl group, and a pyridyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole
  • 3-[(3-Chlorophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole
  • 3-[(3-Bromophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole

Uniqueness

The uniqueness of 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15BrN4S

Molecular Weight

387.3 g/mol

IUPAC Name

2-[5-[(3-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H15BrN4S/c1-2-10-22-16(15-8-3-4-9-19-15)20-21-17(22)23-12-13-6-5-7-14(18)11-13/h2-9,11H,1,10,12H2

InChI Key

NWOCERNEOZGPIO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=N3

Origin of Product

United States

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